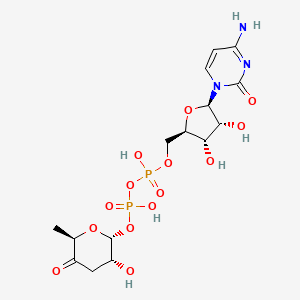
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose
Vue d'ensemble
Description
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is a molecule in which the anomeric centre of the pyranose fragment has an alpha-configuration . It is a type of CDP-4-dehydro-3,6-dideoxy-D-glucose .
Synthesis Analysis
The synthesis of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose involves enzymes such as CDP-glucose 4,6-dehydratase and CDP-4-dehydro-6-deoxyglucose reductase . The enzyme CDP-glucose 4,6-dehydratase catalyzes the chemical reaction from CDP-glucose to CDP-4-dehydro-6-deoxy-D-glucose .Molecular Structure Analysis
The molecular structure of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is represented by the chemical formula C15H23N3O14P2 . Its average mass is 531.30230 .Chemical Reactions Analysis
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is involved in chemical reactions catalyzed by enzymes such as CDP-4-dehydro-6-deoxyglucose reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on CH or CH2 groups with NAD+ or NADP+ as acceptor .Physical And Chemical Properties Analysis
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose has a net charge of 0 and an average mass of 531.30230 . Its chemical formula is C15H23N3O14P2 .Applications De Recherche Scientifique
Biosynthetic Pathways in Bacteria
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose plays a critical role in the biosynthesis of 3,6-dideoxyhexoses in bacteria such as Salmonella and Yersinia pseudotuberculosis. These sugars are key components of bacterial lipopolysaccharides, which are important for their antigenic properties (Rubenstein & Strominger, 1974).
Enzymatic Studies and Mechanisms
Extensive research has been conducted on the enzymes involved in the transformation of CDP-4-keto-6-deoxy-D-glucose to CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose. For instance, CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) is crucial for C-O bond cleavage leading to the formation of 3,6-dideoxyhexoses (Weigel, Liu, & Liu, 1992). Studies have also focused on the stereospecificity of hydride transfer in the catalytic processes involving enzymes like CDP-D-glucose 4,6-dehydratase (Hallis & Liu, 1998).
Genetic and Molecular Characterization
Genetic and molecular characterization of the enzymes involved in the biosynthesis of 3,6-dideoxyhexoses has been a significant area of study. The asc region from Yersinia pseudotuberculosis, for example, has been cloned and characterized, providing insights into the 3,6-dideoxyhexose polymorphism among different bacteria (Thorson, Lo, Ploux, He, & Liu, 1994).
Enzymatic Reactions and Kinetics
Research has also delved into the kinetics of enzymatic reactions involving CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose. The reductive half-reaction of iron-sulfur flavoenzymes like CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase has been examined, contributing to a deeper understanding of the enzymatic transformations in this biosynthetic pathway (Gassner, Johnson, Liu, & Ballou, 1996).
Crystallography and Structural Analysis
Structural analysis through techniques like X-ray crystallography has been pivotal in understanding the molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, which catalyzes a step in the production of CDP-tyvelose (Koropatkin & Holden, 2004). Similar studies have been done on CDP-D-glucose 4,6-dehydratase complexed with CDP-D-xylose (Koropatkin & Holden, 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATWFRMXXZBEPM-SNAICPSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115486 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21870-27-9 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine diphosphate-4-keto-3,6-dideoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



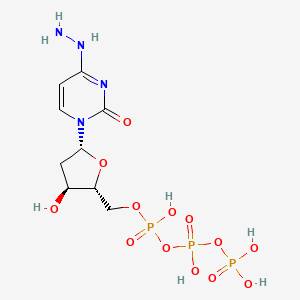
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B1209412.png)




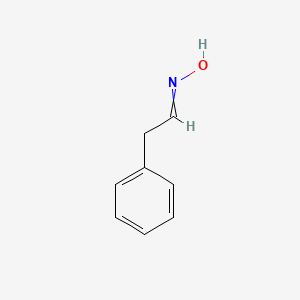
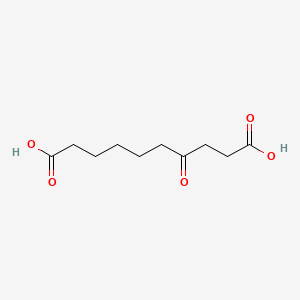

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
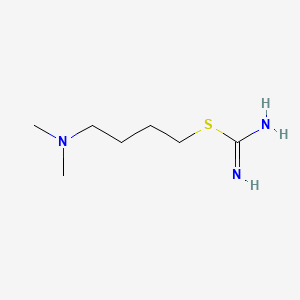
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
